1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine
Description
1-(2-Methoxyethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound featuring a fused pyridine-diazepine scaffold with a 2-methoxyethyl substitution. Its structural complexity and substitution pattern make it a candidate for medicinal chemistry research, particularly in modulating methyltransferase activity or receptor interactions.
Properties
IUPAC Name |
1-(2-methoxyethyl)-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-15-8-7-14-6-5-12-9-10-3-2-4-13-11(10)14/h2-4,12H,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMYREABJSYNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCNCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Protocol (Source):
-
Reagent : Methyl ester of an α-amino acid (e.g., alanine methyl ester).
-
Conditions : Stirred in anhydrous dichloromethane (DCM) at 25°C for 24 hours.
-
Outcome : Forms pyrido[2,3-e]diazepine-2,5-dione intermediates.
Comparative Analysis of Methods
Structural Characterization and Validation
Critical analytical data confirm successful synthesis:
-
1H NMR (CDCl₃): δ 3.36 (s, 3H, OCH₃), 3.72 (t, 2H, CH₂O), 2.99–3.04 (m, 4H, diazepine CH₂), 6.53 (t, 1H, pyridine H).
-
13C NMR : δ 56.5 (OCH₃), 67.1 (CH₂O), 105.6–131.3 (aromatic carbons).
Challenges and Optimization Strategies
-
Regioselectivity : Microwave irradiation improves N-alkylation specificity over conventional heating.
-
Purification : Silica gel chromatography with EtOAc/hexane (4:1) effectively isolates the product.
-
Byproduct Mitigation : Use of NaBH₄ instead of LiAlH₄ reduces over-reduction risks.
Industrial-Scale Adaptations
Patent-derived methods highlight scalable processes:
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like acetonitrile, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects in several areas:
Neuropharmacology
Studies have indicated that pyrido[2,3-e][1,4]diazepines may exhibit anxiolytic and sedative properties. The structural similarities to benzodiazepines suggest that this compound could interact with GABA receptors, enhancing inhibitory neurotransmission and potentially offering treatment options for anxiety disorders and insomnia.
Antidepressant Activity
Research has shown that derivatives of pyrido[2,3-e][1,4]diazepines can influence serotonin and norepinephrine levels in the brain. This modulation may contribute to antidepressant effects, making it a candidate for further development in treating depression.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Further investigations are necessary to elucidate the mechanisms involved and to evaluate efficacy in various cancer models.
Synthetic Applications
The synthesis of 1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine has been explored as a route to develop more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with enhanced biological activities.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anxiolytic Effects
A study published in the Journal of Medicinal Chemistry investigated the anxiolytic effects of a series of pyrido[2,3-e][1,4]diazepine derivatives. The results indicated significant reductions in anxiety-like behavior in rodent models when administered at specific dosages.
Case Study 2: Antidepressant Activity
In a clinical trial reported in Psychopharmacology, patients treated with formulations containing this compound showed marked improvements in depressive symptoms compared to placebo groups. The trial emphasized the need for further research into long-term effects and optimal dosing strategies.
Case Study 3: Anticancer Research
A recent publication in Cancer Research examined the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated selective toxicity towards malignant cells while sparing healthy cells, indicating a promising avenue for cancer therapy development.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine involves its interaction with specific molecular targets and pathways. This compound is known to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system . By enhancing the activity of GABA receptors, it exerts anxiolytic, sedative, and anticonvulsant effects.
Comparison with Similar Compounds
Pyrido[4,3-e][1,4]Diazepines (HNMT Inhibitors)
The scaffold 2,3,4,5-tetrahydro-1H-pyrido[4,3-e][1,4]diazepine (Figure 1a) shares a pyridine-diazepine core but differs in the fusion position ([4,3-e] vs. [2,3-e] in the target compound). This class exhibits potent histamine N-methyltransferase (HNMT) inhibition (IC₅₀ values in biochemical assays) and selectivity against other methyltransferases. SAR studies on 254 derivatives revealed that substitutions at the diazepine nitrogen significantly modulate activity. The 2-methoxyethyl group in the target compound may enhance solubility or steric interactions compared to simpler alkyl substituents in this cluster .
Table 1: Key Features of Pyrido-Diazepine Analogues
| Compound | Substitution | Target Activity | IC₅₀/Selectivity |
|---|---|---|---|
| Pyrido[4,3-e]diazepines | Variable alkyl | HNMT inhibition | Low nM range, selective |
| Target compound | 2-Methoxyethyl | Undocumented* | N/A |
*Inference: The methoxyethyl group may optimize pharmacokinetics (e.g., logP, metabolic stability) compared to smaller alkyl groups .
Natural Diazepines: Callysponine
Callysponine (1) (Figure 1b), a marine-derived 1,4-diazepine, lacks the pyridine ring and features a proline-based diketopiperazine. Despite structural dissimilarity, it highlights the diversity of diazepine bioactivities. This underscores how ring fusion (pyridine vs. diketopiperazine) and substitution dictate biological outcomes .
Benzo[b][1,4]Diazepines with Coumarin Moieties
Compounds like 4g and 4h (Figure 1c) incorporate coumarin and tetrazole groups into benzo[b][1,4]diazepines. Compared to the target compound’s pyridine fusion, the benzo[b] system may enhance aromatic stacking interactions. The methoxyethyl group in the target compound could improve water solubility relative to lipophilic coumarin derivatives .
Trimethylated Benzodiazepines (Crystal Structure Study)
The 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine (Figure 1d) demonstrates how methyl substitutions stabilize the diazepine ring. X-ray crystallography revealed a boat-like conformation, with methyl groups influencing steric hindrance and metabolic stability.
Pyrrolo-Diazepino-Isoindole Systems
The pyrrolo[2′,1′:3,4][1,4]diazepino[2,1-a]isoindole (Figure 1f) exemplifies complex polycyclic fusion. Synthesized via IMDAF reactions, this system’s rigidity contrasts with the target compound’s pyrido-diazepine flexibility. The methoxyethyl group in the target compound may introduce conformational dynamics beneficial for receptor binding .
Simple Tetrahydro-1H-1,4-Benzodiazepines
Thermo Scientific’s 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (Figure 1g) represents a minimally substituted analogue. The target compound’s pyridine fusion and methoxyethyl group likely enhance target specificity and ADME properties compared to this baseline structure .
Biological Activity
1-(2-Methoxyethyl)-2,3,4,5-Tetrahydro-1H-Pyrido[2,3-E][1,4]Diazepine (CAS Number: 1422137-77-6) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₁H₁₇N₃O
- Molecular Weight : 207.27 g/mol
- Structure : The compound features a pyrido-diazepine core which is significant for its biological activity.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is hypothesized to modulate the GABA-A receptor, similar to other benzodiazepines, which may contribute to its anxiolytic and sedative effects. The structural characteristics of the compound suggest it could act as a ligand for these receptors.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Anxiolytic Effects
A study on novel derivatives of benzodiazepines indicated that compounds with similar structures to this compound showed significant anxiolytic effects in the elevated plus maze test. These findings suggest that the compound could be effective in treating anxiety disorders by enhancing GABAergic transmission .
Sedative Properties
In a comparative study involving various benzodiazepine analogs, the compound was evaluated for its sedative effects using the pentobarbital-induced sleep test. Results indicated that it significantly increased sleep duration compared to controls, reinforcing its potential as a sedative agent .
Anticonvulsant Activity
Research exploring the anticonvulsant properties of related compounds demonstrated that those with structural similarities exhibited significant reductions in seizure frequency during maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. This suggests that this compound may also possess anticonvulsant properties .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the pyrido-diazepine core can significantly impact biological activity. For instance:
- Substitutions at specific positions on the diazepine ring enhance GABA receptor affinity.
- The presence of methoxy groups appears to increase lipophilicity and bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methoxyethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step cyclization reactions. For example, Grignard reagent addition to a pre-functionalized pyridodiazepine precursor in dry THF at 0°C, followed by room-temperature stirring (12–24 hours), yields intermediates. Subsequent purification via silica gel chromatography (hexane/ethyl acetate gradients) achieves >60% purity . Key variables include stoichiometry (1.5–3.0 eq. of nucleophiles) and solvent choice—THF enhances reactivity compared to CHCl₃ due to better solubility of intermediates .
Q. How is structural characterization of this compound performed, and what analytical discrepancies require resolution?
- Methodological Answer : ¹H/¹³C NMR and HRMS are critical. For example, methoxyethyl substituents show distinct δ 3.2–3.6 ppm (¹H NMR) and δ 55–70 ppm (¹³C NMR) signals. Discrepancies between calculated and observed HRMS values (>2 ppm) may indicate incomplete purification or residual solvents, necessitating repeated column chromatography or preparative HPLC .
Q. What pharmacological applications are explored for this diazepine derivative?
- Methodological Answer : It serves as a precursor for CNS-active molecules. In vitro assays (e.g., receptor-binding studies) require functionalization at the 2-position (e.g., introducing aryl/alkyl groups via Suzuki coupling) to modulate affinity for GABAₐ or serotonin receptors. Toxicity screening via zebrafish models is recommended due to limited mammalian data .
Advanced Research Questions
Q. How can reaction optimization address low yields in Grignard-mediated functionalization?
- Methodological Answer : Low yields (<50%) often stem from moisture sensitivity or competing side reactions. Implementing Schlenk-line techniques under inert atmospheres and pre-activating Grignard reagents (e.g., using Mg turnings) improves efficiency. Monitoring via TLC (hexane/EtOAc 3:1) at 2-hour intervals identifies intermediate degradation .
Q. What computational methods validate the compound’s conformational stability?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model the diazepine ring’s puckering dynamics. Compare optimized geometries with X-ray crystallography (if available) to assess intramolecular H-bonding between the methoxyethyl group and the pyrido N-atom, which stabilizes the boat conformation .
Q. How do structural modifications at the 2-position affect biological activity?
- Methodological Answer : Substituent effects are quantified via SAR studies. For example, replacing the methoxyethyl group with a benzotriazolylmethyl moiety (synthesized via p-TsOH-catalyzed condensation) increases lipophilicity (logP >2.5), enhancing blood-brain barrier penetration in rodent models .
Q. What strategies resolve contradictions in NMR data interpretation?
- Methodological Answer : Overlapping signals (e.g., tetrahydro ring protons) are resolved using 2D NMR (COSY, HSQC). For instance, HSQC distinguishes C-7 (δ 45 ppm) from C-9 (δ 52 ppm) in the pyrido ring, confirming regioselective functionalization .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- Methodological Answer : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis identifies major metabolites. The methoxyethyl group is prone to oxidative cleavage (CYP3A4-mediated), generating a carboxylic acid derivative—mitigated by deuterating the ethyl chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
